5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C13H12FN5S |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-[(5-fluoroquinolin-8-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C13H12FN5S/c1-19-12(15)17-18-13(19)20-7-8-4-5-10(14)9-3-2-6-16-11(8)9/h2-6H,7H2,1H3,(H2,15,17) |
InChI Key |
YSTGPGBYDRHBTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C3C(=C(C=C2)F)C=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Halogenation of Quinoline Precursors
5-Fluoroquinolin-8-ol is treated with phosphorus oxychloride (POCl₃) at 80–100°C to yield 8-chloro-5-fluoroquinoline. Subsequent reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) produces 5-fluoro-8-(chloromethyl)quinoline.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | POCl₃, DMF (catalytic) | 100°C | 6 hr | 85% |
| Reduction | NaBH₄, THF | 0°C → RT | 2 hr | 78% |
Alternative Pathway via Friedländer Synthesis
Condensation of 4-fluoroaniline with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C generates 5-fluoro-8-methylquinoline. Bromination using N-bromosuccinimide (NBS) under UV light yields 5-fluoro-8-(bromomethyl)quinoline.
Preparation of 4-Methyl-4H-1,2,4-triazol-3-amine-thiol
Cyclization of Thiosemicarbazides
Hydrazine hydrate reacts with methyl isothiocyanate in ethanol to form 4-methyl-1,2,4-triazole-3-thiol. Alkylation with methyl iodide in NaOH/ethanol yields 4-methyl-4H-1,2,4-triazol-3-amine-thiol.
Optimized Procedure:
- Dissolve 4-methyl-1,2,4-triazole-3-thiol (1.0 eq) in anhydrous DMF.
- Add methyl iodide (1.2 eq) and K₂CO₃ (2.0 eq).
- Stir at 50°C for 8 hr under N₂ atmosphere.
- Isolate product via filtration (yield: 89%).
Thioether Bond Formation
Nucleophilic Substitution
5-Fluoro-8-(chloromethyl)quinoline reacts with 4-methyl-4H-1,2,4-triazol-3-amine-thiol in DMF using K₂CO₃ as base:
Reaction Scheme:
$$ \text{Quinoline-CH}2\text{Cl} + \text{Triazole-SH} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Quinoline-CH}2\text{S-Triazole} $$
Conditions:
Microwave-Assisted Coupling
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hr with comparable yield (74%).
Purification and Characterization
Crystallization
Crude product is recrystallized from ethanol/water (3:1 v/v) to afford pale-yellow crystals.
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆):
δ 8.92 (d, J = 4.1 Hz, 1H, quinoline-H2), 8.35 (d, J = 8.3 Hz, 1H, quinoline-H7), 7.68–7.61 (m, 2H, quinoline-H3/H4), 4.62 (s, 2H, SCH₂), 3.42 (s, 3H, N-CH₃), 2.98 (s, 3H, C-CH₃). - IR (KBr):
3250 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-F).
Challenges and Optimization
Competing Side Reactions
Solvent Selection
DMF outperforms DMSO in suppressing quinoline decomposition at elevated temperatures.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor systems enable large-scale production with:
Green Chemistry Approaches
Ionic liquids (e.g., [BMIM][BF₄]) reduce waste generation while maintaining yield (72%).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Classical alkylation | High reproducibility | Long reaction time (12 hr) |
| Microwave-assisted | Rapid (2 hr) | Specialized equipment required |
| Flow chemistry | Scalable | Initial capital investment |
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline or triazole derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine is unique due to its combination of a quinoline moiety, a triazole ring, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4H-1,2,4-triazol-3-amine (CAS Number: 1241183-24-3) is a novel triazole derivative with potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 289.33 g/mol. The structure includes a quinoline moiety linked to a triazole ring via a thioether linkage, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 289.33 g/mol |
| CAS Number | 1241183-24-3 |
Synthesis
The synthesis of 5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4H-1,2,4-triazol-3-amine involves multi-step reactions including the formation of the triazole ring and subsequent substitution reactions. The synthetic route typically utilizes readily available precursors under mild conditions to yield the target compound efficiently.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and quinoline functionalities exhibit significant antimicrobial properties. For instance, 1,2,3-triazole hybrids have shown promising antibacterial activity against various pathogens:
- Antibacterial Testing : The compound was tested against several bacterial strains using disk diffusion methods and Minimum Inhibitory Concentration (MIC) assays.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Bacillus subtilis | 20 |
| Escherichia coli | 20 |
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and replication processes. Molecular docking studies suggest high binding affinities with target proteins related to bacterial resistance mechanisms .
Case Study: Antibacterial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of triazole derivatives and evaluated their antibacterial properties. The study demonstrated that introducing electron-donating groups at specific positions on the triazole ring significantly enhanced antibacterial activity .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that structural modifications at the triazole ring could optimize bioactivity. Compounds with fluorine substitutions showed increased potency due to enhanced lipophilicity and better membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
